3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA
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Overview
Description
3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by its unique structure, which includes a urea moiety attached to a benzoxazole ring and an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the benzoxazole derivative with an isocyanate or by using phosgene and amines under controlled conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where the benzoxazole derivative reacts with an ethoxyphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-PHENYLUREA: Lacks the ethoxy group and has different biological properties.
3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-METHOXYPHENYL)UREA: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxyphenyl group in 3-(3,6-DIMETHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-5-YL)-1-(4-ETHOXYPHENYL)UREA may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to molecular targets.
Properties
IUPAC Name |
1-(3,6-dimethyl-2-oxo-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-24-13-7-5-12(6-8-13)19-17(22)20-14-10-15-16(9-11(14)2)25-18(23)21(15)3/h5-10H,4H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMDALCOJUWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)OC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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